molecular formula C25H25ClFN5O2 B14100926 3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14100926
M. Wt: 481.9 g/mol
InChI Key: JLTFVLRMLSOOPA-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a pyrimido[1,2-g]purine core, which is a fused heterocyclic system, and is substituted with chloro, fluoro, and dimethylphenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrimido[1,2-g]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents such as thionyl chloride or fluorine gas.

    Attachment of the dimethylphenyl groups: Friedel-Crafts alkylation or acylation reactions using dimethylbenzene derivatives and suitable catalysts like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To ensure precise control over reaction conditions and scalability.

    Catalysts and solvents: Use of specific catalysts to enhance reaction rates and selectivity, and solvents to dissolve reactants and control temperature.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like iron or copper salts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups such as nitro, amino, or alkyl groups.

Scientific Research Applications

3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as kinase or phosphatase pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: shares structural similarities with other pyrimido[1,2-g]purine derivatives, such as:

Uniqueness

  • Unique Substituents : The presence of chloro, fluoro, and dimethylphenyl groups imparts unique chemical and biological properties.
  • Distinct Mechanism : Its specific mechanism of action and molecular targets differentiate it from other similar compounds.

Properties

Molecular Formula

C25H25ClFN5O2

Molecular Weight

481.9 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H25ClFN5O2/c1-14-11-30(17-9-8-15(2)16(3)10-17)24-28-22-21(31(24)12-14)23(33)32(25(34)29(22)4)13-18-19(26)6-5-7-20(18)27/h5-10,14H,11-13H2,1-4H3

InChI Key

JLTFVLRMLSOOPA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C5=CC(=C(C=C5)C)C

Origin of Product

United States

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